

Summary of Cardiovascular Outcomes from the REVEAL Trial

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Compound Focus: Anacetrapib

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The following table consolidates the key efficacy and safety results from the in-trial and post-trial follow-up periods of the REVEAL study.

Outcome Measure	In-Trial Period (Median 4.1 Years)	Extended Follow-up (Median 2.2 Years)	Overall Follow-up (Median 6.3 Years)
Primary Endpoint: Major Coronary Events [1] [2]			
Coronary death, MI, or coronary revascularization	9% reduction (RR 0.91; 95% CI 0.85-0.97; p=0.004) [1]	20% reduction (RR 0.80; 95% CI 0.71-0.90; p<0.001) [2]	12% reduction (RR 0.88; 95% CI 0.82-0.94; p<0.001) [2]
Key Secondary Endpoints [1]			
Myocardial Infarction (MI)	4.4% vs. 5.1% (p=0.007)	Information not available in search results	Information not available in search results
Coronary Death	2.5% vs. 2.8% (p=0.25)	Information not available in search results	Information not available in search results

Outcome Measure	In-Trial Period (Median 4.1 Years)	Extended Follow-up (Median 2.2 Years)	Overall Follow-up (Median 6.3 Years)
Coronary Revascularization	6.4% vs. 7.1% (p=0.005) [2]	Information not available in search results	Information not available in search results
Safety Endpoints [1] [2]			
Cancer	No significant difference	No significant difference	No significant difference
Non-vascular mortality	No significant difference	No significant difference	No significant difference
New-onset Diabetes	5.3% vs. 6.0% (rate ratio 0.89; p=0.05) [1]	Information not available in search results	Information not available in search results

Trial Design Synopsis (REVEAL) [1]

- **Objective:** To evaluate if **anacetrapib** reduces major coronary events compared to placebo in patients with established atherosclerotic vascular disease.
- **Population:** 30,449 patients aged ≥ 50 years with a history of MI, cerebrovascular disease, peripheral artery disease, or diabetes with symptomatic coronary heart disease.
- **Treatment Regimen:** Patients were randomized to receive **anacetrapib 100 mg daily** or matching **placebo**, in addition to background open-label atorvastatin therapy.
- **Key Lipid Levels at Baseline:** Mean LDL cholesterol was 61 mg/dL, and mean HDL cholesterol was 40 mg/dL.

Detailed Methodologies from Key Experiments

For researchers, understanding the experimental design and biomarker analysis is critical. Below are the methodologies for the clinical outcomes trial and supporting mechanistic studies.

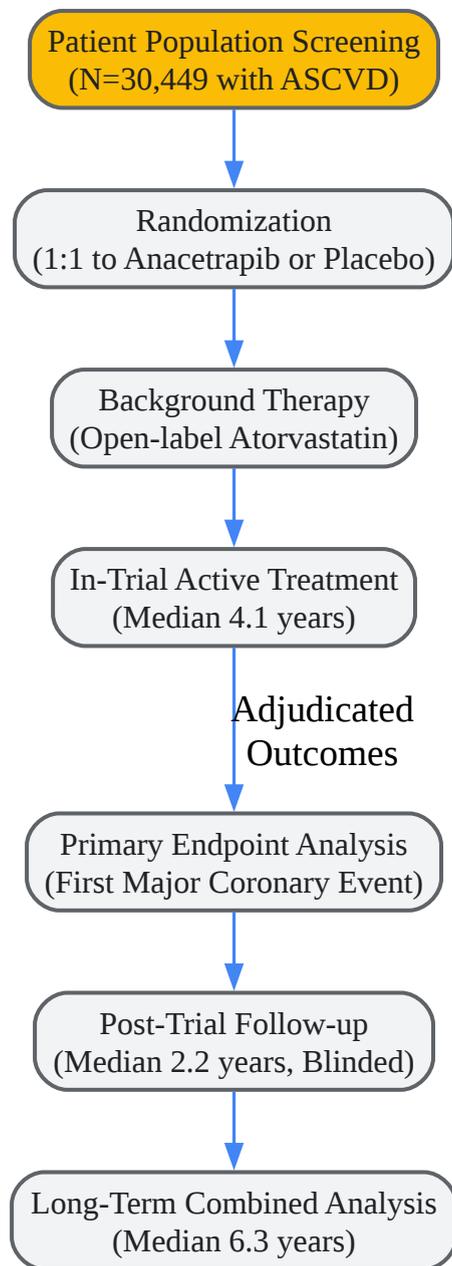
1. Clinical Outcomes Trial (REVEAL) Design [1] [2]

- **Randomization & Blinding:** A randomized, parallel, double-blind, placebo-controlled design was used. Participants, investigators, and outcomes assessors were blinded to treatment allocation throughout the in-trial and post-trial follow-up periods.
- **Follow-up Procedure:** During the in-trial period, follow-up visits were scheduled at 2 months, 6 months, and every 6 months thereafter. Information on serious adverse events and study outcomes was collected. After the trial treatment was stopped, post-trial follow-up was conducted via telephone interviews or medical record reviews every 6 months.
- **Endpoint Adjudication:** Reports of myocardial infarction, coronary revascularization, stroke, cancer, and death were centrally adjudicated by clinicians blinded to treatment allocation using pre-specified definitions.

2. Supporting Mechanistic & Lipid Metabolism Studies [3] [4]

- **Lipoprotein Kinetic Studies:** Stable isotope techniques were used to trace the production and catabolism of individual lipoproteins. For ApoB-containing lipoproteins, fractional catabolic rates were measured. For ApoA-I (a major component of HDL), production and fractional catabolic rates were determined.
- **Cholesterol Efflux Capacity:** The ability of serum or HDL from treated patients to promote cholesterol efflux from cultured macrophages (e.g., via the ABCA1 transporter pathway) was measured ex vivo.
- **Atomic-Level Mechanism Research:** Molecular dynamics simulations and molecular docking calculations were used to identify the primary binding site of **anacetrapib** within CETP's hydrophobic tunnel and to model its inhibitory mechanism [5].

The workflow of the REVEAL trial, from patient enrollment to final analysis, is summarized in the diagram below.



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Comparative Context with Other CETP Inhibitors

The development of CETP inhibitors has seen both setbacks and progress. **Anacetrapib**'s success is best understood in the context of its predecessors.

- **Compound-Specific Effects:** Earlier CETP inhibitors like **torcetrapib** were associated with **off-target toxicity**, including increased blood pressure and mortality, which were likely not related to CETP inhibition itself [6] [4]. **Dalcetrapib** showed only modest HDL-C elevation and no clinical benefit, while **evacetrapib**, despite potent lipid effects, was terminated for futility [6] [4].
- **Anacetrapib's Differentiated Profile:** In contrast to torcetrapib, **anacetrapib** did not cause significant off-target increases in blood pressure or adverse events [1] [4]. The REVEAL trial demonstrated that **robust, on-target CETP inhibition** with a favorable compound can reduce cardiovascular risk [6].

Interpretation of Validation Data

- **Mechanism of Benefit:** The cardiovascular benefit of **anacetrapib** is attributed to its cumulative lipid-modifying effects, including significant reductions in **LDL cholesterol** and **Apolipoprotein B**, and a reduction in **Lipoprotein(a)**, rather than solely through the elevation of HDL-C [6] [3].
- **Delayed Emergence of Benefit:** The clinical benefit of **anacetrapib** emerged after 2-3 years of treatment and increased with longer follow-up. This underscores the importance of **prolonged treatment and follow-up** in cardiovascular outcomes trials for lipid-modifying agents [1] [2].
- **Target Validation:** Mendelian randomization studies suggest that genetic variants mimicking lifetime CETP inhibition are associated with a lower risk of coronary heart disease. This provides strong genetic evidence that the failure of earlier CETP inhibitors was due to **compound-specific issues**, not a failure of the **CETP target** itself [6].

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